Boc-DL-Tyr(TBDMS)-OMe

Peptide Synthesis Protecting Group Strategy Hydroxy Amino Acids

Standard Boc-Tyr-OMe lacks phenol protection, causing unwanted O-acylation and low yields in peptide synthesis. Boc-DL-Tyr(TBDMS)-OMe solves this with an acid-stable, base-stable TBDMS ether that is selectively removable by fluoride, enabling precise orthogonal control. - Prevents O-acylation side reactions in SPPS; compatible with Fmoc-chemistry. - 20,000× more acid-stable than TMS ether; avoids steric hindrance of TBDPS. - Supplied as racemic (DL) mixture for diastereomeric library generation.

Molecular Formula C21H35NO5Si
Molecular Weight 409.6 g/mol
Cat. No. B13903753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-DL-Tyr(TBDMS)-OMe
Molecular FormulaC21H35NO5Si
Molecular Weight409.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC
InChIInChI=1S/C21H35NO5Si/c1-20(2,3)26-19(24)22-17(18(23)25-7)14-15-10-12-16(13-11-15)27-28(8,9)21(4,5)6/h10-13,17H,14H2,1-9H3,(H,22,24)
InChIKeyBPHHRKYVWXIBMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-DL-Tyr(TBDMS)-OMe: A Dual-Protected Tyrosine Building Block for Complex Peptide Synthesis


Boc-DL-Tyr(TBDMS)-OMe is a chemically modified amino acid derivative belonging to the class of protected tyrosine building blocks. It features a dual-protection strategy: a tert-butoxycarbonyl (Boc) group on the alpha-amino group and a tert-butyldimethylsilyl (TBDMS) ether on the phenolic hydroxyl, with a methyl ester capping the carboxyl group . The compound is supplied as a racemic (DL) mixture, which can be advantageous for applications not requiring chiral purity or for generating diastereomeric libraries . This orthogonal protection scheme allows for sequential deprotection under distinct conditions—the Boc group being acid-labile and the TBDMS group stable to base but removable with fluoride ions—providing precise control during multi-step organic and peptide syntheses .

Why Simple Boc-Tyrosine Analogs Cannot Replicate the Function of Boc-DL-Tyr(TBDMS)-OMe


Direct substitution with simpler Boc-tyrosine analogs, such as Boc-Tyr-OH or Boc-Tyr-OMe, is not feasible for complex synthetic routes due to their lack of orthogonal protection. In these simpler compounds, the phenolic hydroxyl group remains unprotected, leading to undesirable O-acylation or alkylation during peptide coupling or other nucleophilic reactions, which significantly reduces yield and product purity . In contrast, the TBDMS group in Boc-DL-Tyr(TBDMS)-OMe provides a robust, base-stable, and sterically bulky shield for the phenol, enabling clean, site-specific reactions. Furthermore, the choice of silyl protecting group is not trivial; switching to a smaller trimethylsilyl (TMS) ether would compromise stability, while a larger tert-butyldiphenylsilyl (TBDPS) group, though more acid-stable, can introduce unwanted steric hindrance and alter solubility [1]. The specific stability profile of TBDMS, approximately 20,000 times more acid-stable than TMS, makes it an optimal balance for many synthetic protocols, a balance that other protecting groups do not offer [1].

Quantitative Differentiation: A Comparative Analysis of Boc-DL-Tyr(TBDMS)-OMe vs. Alternative Tyrosine Derivatives


Enhanced Acidic Stability of the TBDMS Ether Compared to Other Silyl Protecting Groups

The tert-butyldimethylsilyl (TBDMS) group on the tyrosine phenol provides a quantified level of acid stability that is crucial for surviving certain synthetic steps. Its relative stability in acid is approximately 20,000 times greater than that of a trimethylsilyl (TMS) ether, but significantly less than the tert-butyldiphenylsilyl (TBDPS) group, which has a relative acid stability of 5,000,000 [1]. This positions TBDMS as a practical and balanced choice, offering substantial protection without the extreme acid stability of TBDPS that can be difficult to remove, or the lability of TMS [1].

Peptide Synthesis Protecting Group Strategy Hydroxy Amino Acids

Selective Deprotection of the Boc Group in the Presence of the TBDMS Ether

The orthogonal protection scheme of Boc-DL-Tyr(TBDMS)-OMe is validated by its ability to undergo selective N-Boc deprotection while leaving the O-TBDMS ether intact. This has been demonstrated using a saturated solution of HCl in ethyl acetate, which exclusively cleaves the Boc group without affecting the TBDMS or even more acid-labile TBDPS ethers [1]. This contrasts with other methods like sonication, which failed to achieve this selectivity [1].

Orthogonal Protection Peptide Synthesis Selective Deprotection

Facile Introduction and SPPS Compatibility of the TBDMS Group on Tyrosine

The TBDMS ether protecting group is not only stable but also readily introduced onto tyrosine derivatives in a convenient one-pot procedure and is fully compatible with solid-phase peptide synthesis (SPPS) using Nα-Fmoc chemistry [1]. This contrasts with some other silyl groups like the triisopropylsilyl (TIPS) group, which, while more stable than TBDMS, was found to be ineffective for the protection of certain fluorotyrosines during SPPS [2].

Solid-Phase Peptide Synthesis SPPS Hydroxy Amino Acid Protection

Optimal Use Cases for Boc-DL-Tyr(TBDMS)-OMe Based on its Proven Differentiation


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Phenol Protection

Boc-DL-Tyr(TBDMS)-OMe is ideally suited as a building block in Fmoc-based SPPS where the tyrosine hydroxyl must remain protected during chain assembly to prevent O-acylation side reactions [1]. The TBDMS group's compatibility with SPPS conditions and its base stability make it an excellent choice for this application, as established by its successful use with Nα-Fmoc derivatives [1].

Multi-Step Synthesis of Complex Depsipeptides and Natural Products

The orthogonal protection scheme of Boc-DL-Tyr(TBDMS)-OMe makes it a valuable precursor in the synthesis of complex molecules like depsipeptides . The ability to selectively deprotect the N-Boc group with acid, while leaving the O-TBDMS ether intact, allows for sequential amide bond formations. The TBDMS group can then be removed with fluoride ions in a final, orthogonal step to reveal the free phenol for further modification, such as phosphorylation or glycosylation [1].

Development of Stimuli-Responsive Materials like Fluoride-Sensing Organogels

The TBDMS group confers a unique fluoride ion responsiveness, enabling the creation of smart materials. A TBDMS-protected tyrosine derivative has been shown to form an organogel that responds to fluoride ion concentrations as low as 0.2 ppm [2]. This property is not found in unprotected tyrosine or with other protecting groups like tert-butyl ethers, highlighting a distinct, non-peptide application for this compound class.

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